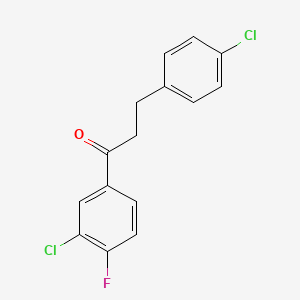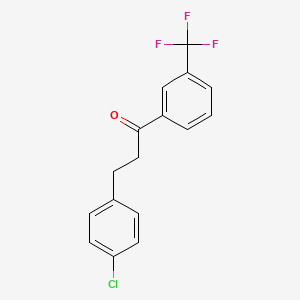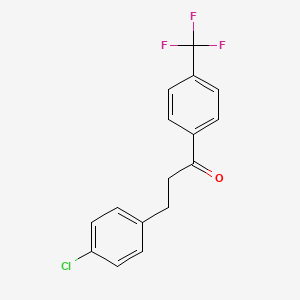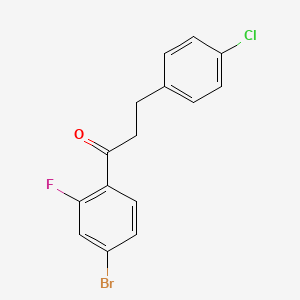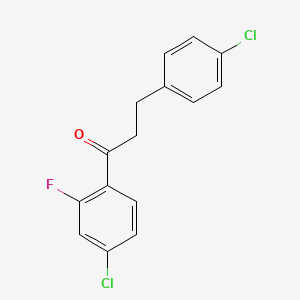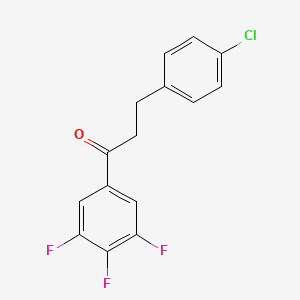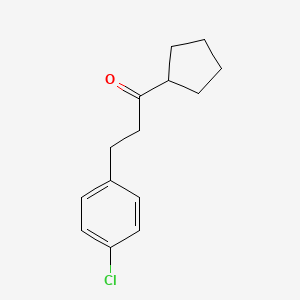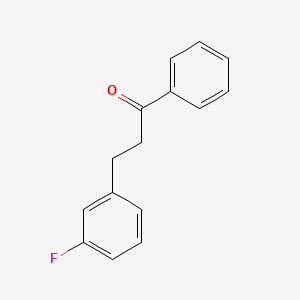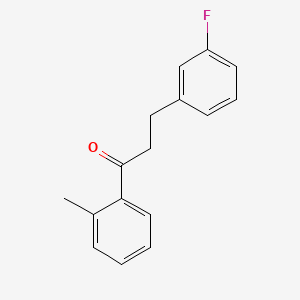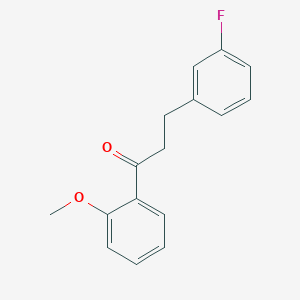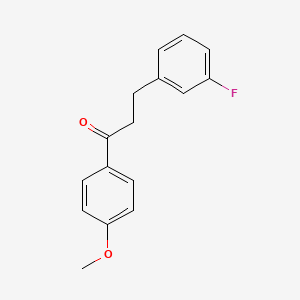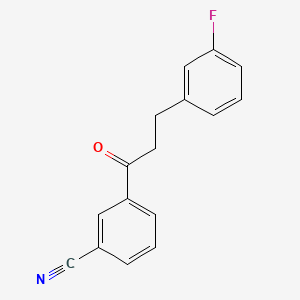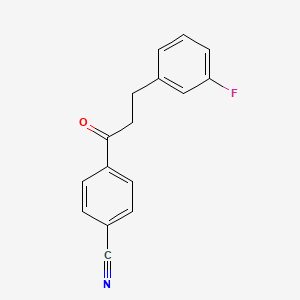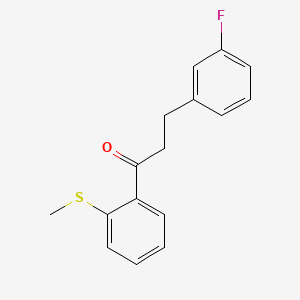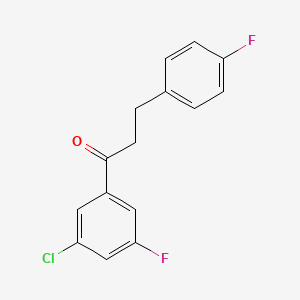
3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of halogenated compounds is crucial for their reactivity and properties. In one study, the crystal structure of an organotin ester of (E)-3-(3-fluorophenyl)-2-(4-chlorophenyl)-2-propenoic acid was determined, showing a tetrahedral geometry around the tin atom . This highlights the importance of structural analysis in understanding the behavior of such compounds.
Chemical Reactions Analysis
The reactivity of halogenated compounds is explored through various chemical reactions. The fluorine-containing diene mentioned earlier reacts with different dienophiles, leading to high regioselectivity and good yields of chlorofluoroaromatics or cyclic chlorofluorodienes . Additionally, the synthesis of novel 5-chloro-3-fluorophenoxypyridines involves S-substitution reactions and the formation of a 1,3,4-oxadiazole ring, indicating a moderate to high level of herbicidal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are influenced by their molecular structure. For example, the presence of fluorine in 3-fluoro-4-hexylthiophene results in a higher oxidation potential compared to its non-fluorinated counterpart . The organotin esters synthesized in another study were characterized by various spectroscopic methods and screened for bactericidal, fungicidal activities, and cytotoxicity, demonstrating the diverse applications of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone and its derivatives are utilized in various scientific research applications, primarily focusing on synthesis and structural analysis. For example, Satheeshkumar et al. (2017) synthesized derivatives from similar compounds and analyzed their structure using spectral methods like FT-IR, NMR, and X-ray diffraction. The study also explored their photo-physical properties, indicating a broad application in material sciences (Satheeshkumar et al., 2017).
Intermolecular Interactions
Shukla et al. (2014) investigated the intermolecular interactions in derivatives of 1,2,4-triazoles, including a fluoro derivative similar to the one . The study provided insights into the nature and energetics of these interactions, characterized using PIXEL and supported by quantum mechanical calculations (Shukla et al., 2014).
Polymer Chemistry
The research by Savittieri et al. (2022) involved the preparation and characterization of novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are similar in structure to the compound . The study delved into copolymerization with styrene, analyzing the composition, structure, and decomposition of the copolymers using various spectroscopic and analytical techniques (Savittieri et al., 2022).
Chemical Reactivity and Stability
The synthesis and structure of phosphazene-(eta 6-arene)chromium tricarbonyl derivatives were investigated by Allcock et al. (1991), focusing on the chemical reactivity and stability of the complexes. The molecular structure of the derivatives, including fluoro and chloro substituents, was determined by X-ray diffraction, providing valuable data on their chemical behavior (Allcock et al., 1991).
Propiedades
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-12-7-11(8-14(18)9-12)15(19)6-3-10-1-4-13(17)5-2-10/h1-2,4-5,7-9H,3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYWTYDWFNFZHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644594 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone | |
CAS RN |
898768-64-4 |
Source


|
| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

